1-cyclopropylprop-2-yn-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1088610-48-3 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
1-cyclopropylprop-2-yn-1-one |
InChI |
InChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2 |
InChI Key |
RFHBCIDPRWPKLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropylprop 2 Yn 1 One
Nucleophilic Addition Reactions at the Ynone Carbonyl and Alkynyl Moieties
The presence of both a carbonyl group and an activated carbon-carbon triple bond in 1-cyclopropylprop-2-yn-1-one provides multiple sites for nucleophilic attack. The reactivity of this ynone system is characterized by a competition between 1,2-addition to the carbonyl carbon and 1,4-conjugate (or Michael) addition to the β-alkynyl carbon. The specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Regioselective Addition of Oxygen Nucleophiles
While direct additions of oxygen nucleophiles to this compound are not extensively detailed in the reviewed literature, the behavior of the closely related 1-cyclopropylprop-2-yn-1-ols in the presence of alcohols under acidic conditions provides significant insight into the reactivity with oxygen nucleophiles. In these reactions, the alcohol acts as a nucleophile that traps a carbocationic intermediate formed after the initial activation of the substrate.
A highly efficient method for the synthesis of tri- and tetrasubstituted conjugated enynes involves the triflic acid-catalyzed ring opening of 1-cyclopropylprop-2-yn-1-ols in the presence of various alcohols. nih.gov This reaction proceeds with complete regioselectivity, affording the enyne products in good to excellent yields. nih.gov The process is believed to commence with the protonation of the hydroxyl group of the cyclopropylprop-2-yn-1-ol by the Brønsted acid, followed by ionization to generate a stabilized carbocation. This intermediate then undergoes a ring-opening of the cyclopropane (B1198618) moiety, and the resulting species is trapped by the alcohol nucleophile to yield the final conjugated enyne product. nih.govacs.org
Amination Reactions and Nitrogen Nucleophile Adducts
The reaction of this compound with nitrogen nucleophiles, particularly bifunctional nucleophiles like hydrazine (B178648) and its derivatives, is a well-established method for the synthesis of heterocyclic compounds. The most prominent example is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an acetylenic ketone, with a hydrazine. mdpi.combeilstein-journals.org
When this compound is treated with hydrazine, a cyclocondensation reaction occurs to produce 3-cyclopropyl-5-methyl-1H-pyrazole. The reaction typically proceeds through an initial nucleophilic attack of the hydrazine at the β-carbon of the ynone, followed by an intramolecular cyclization and dehydration. This reaction has been a cornerstone of pyrazole synthesis for over a century. mdpi.com Despite its long history, controlling the regioselectivity of the reaction with substituted hydrazines can be challenging, often leading to a mixture of two regioisomers. mdpi.comnih.gov
The general mechanism for pyrazole formation from an acetylenic ketone and a hydrazine derivative involves the following steps:
Nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the β-carbon of the alkyne.
Proton transfer to form a more stable intermediate.
Intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon.
Dehydration of the resulting cyclic intermediate to form the aromatic pyrazole ring.
This reaction is highly versatile and allows for the synthesis of a wide variety of substituted pyrazoles, which are important scaffolds in medicinal and agricultural chemistry. mdpi.comnih.gov
Carbon Nucleophile Additions and Subsequent Transformations
The electron-deficient alkyne of this compound is susceptible to conjugate addition by carbon nucleophiles, a reaction commonly known as the Michael addition. wikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon bonds. A variety of soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonates, β-ketoesters) and organocuprates, can be employed. wikipedia.orgyoutube.com
The general mechanism of a Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com In the case of this compound, the nucleophile adds to the β-carbon of the alkyne, leading to the formation of an enolate intermediate, which is then protonated to give the final adduct.
A particularly interesting transformation occurs when organocuprates are used as the carbon nucleophile. The conjugate addition of a Gilman reagent (a lithium diorganocuprate) to a β-cyclopropyl-α,β-unsaturated ketone can be followed by a ring-opening of the cyclopropylmethyl copper intermediate. researchgate.net This subsequent transformation provides a pathway to more complex molecular structures. The stereochemistry of this ring-opening process has been investigated and is believed to proceed through a mechanism involving the formation of a σ-copper(III) species. researchgate.net
Cyclopropane Ring-Opening Reactions and Rearrangements
The strained three-membered ring of the cyclopropyl (B3062369) group in derivatives of this compound can undergo ring-opening reactions under specific conditions, particularly with acid catalysis. These reactions are driven by the release of ring strain and can lead to the formation of valuable unsaturated linear structures.
Brønsted Acid-Catalyzed Ring Opening of Cyclopropylprop-2-yn-1-ols to Conjugated Enynes
A highly efficient and regioselective synthesis of conjugated enynes has been developed through the Brønsted acid-catalyzed ring opening of 1-cyclopropylprop-2-yn-1-ols. nih.gov This reaction is typically catalyzed by a strong acid, such as triflic acid (TfOH), and proceeds under mild conditions with low catalyst loading. nih.gov A wide range of 1-cyclopropylprop-2-yn-1-ols can be converted into their corresponding tri- and tetrasubstituted conjugated enynes in good to excellent yields. nih.govacs.org
The reaction is operationally straightforward and has been shown to be scalable, highlighting its synthetic utility. nih.gov The table below summarizes the results for the triflic acid-catalyzed alkoxylation of a representative 1-cyclopropylprop-2-yn-1-ol (B177308) with various alcohols.
| Entry | Alcohol (R'OH) | Product | Yield (%) |
|---|---|---|---|
| 1 | Methanol | (E)-1-cyclopropyl-1-methoxy-1-buten-3-yne | 95 |
| 2 | Ethanol | (E)-1-ethoxy-1-cyclopropyl-1-buten-3-yne | 98 |
| 3 | Isopropanol | (E)-1-cyclopropyl-1-isopropoxy-1-buten-3-yne | 92 |
| 4 | tert-Butanol | (E)-1-(tert-butoxy)-1-cyclopropyl-1-buten-3-yne | 85 |
Data is representative and based on the findings reported in the synthesis of conjugated enynes from 1-cyclopropylprop-2-yn-1-ols. nih.gov
The mechanism of the Brønsted acid-catalyzed ring opening of 1-cyclopropylprop-2-yn-1-ols is proposed to proceed through a cationic intermediate. nih.govacs.org The initial step is the protonation of the tertiary alcohol by the strong acid catalyst, which transforms the hydroxyl group into a good leaving group (water).
Subsequent ionization leads to the formation of a cyclopropylcarbinyl cation. This type of cation is known to be highly stabilized and can exist in equilibrium with the homoallylic cation and the cyclobutyl cation. In this specific reaction, the cyclopropylcarbinyl cation undergoes a ring-opening rearrangement to form a more stable, conjugated enyne carbocation. This rearrangement is driven by the release of the inherent strain energy of the cyclopropane ring.
The final step of the mechanism involves the trapping of this carbocationic intermediate by an alcohol molecule, which acts as a nucleophile. A subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and affords the final conjugated enyne product. The high regioselectivity observed in this reaction is a consequence of the preferential formation of the most stable carbocation intermediate during the ring-opening process. nih.govacs.org
Regioselectivity and Stereoselectivity of Ring Opening
The ring opening of the cyclopropane moiety in this compound and related donor-acceptor (D-A) cyclopropanes is a key reaction pathway, and its selectivity is governed by both electronic and steric factors. The electron-withdrawing ynone group polarizes the adjacent cyclopropane bonds, making the ring susceptible to nucleophilic or electrophilic attack.
The regioselectivity of the ring-opening process is dictated by the nature of the attacking species and the reaction conditions.
Under acidic or Lewis acidic conditions , the cleavage is initiated by activation of the carbonyl group. This promotes the breaking of the internal C1-C2 bond of the cyclopropane ring, as this leads to the formation of a stabilized zwitterionic intermediate. The positive charge is delocalized across the two methylene (B1212753) carbons of the former ring, while the negative charge is stabilized by the conjugated ynone system.
In transition metal-catalyzed reactions , the regioselectivity is often controlled by the initial coordination of the metal and the subsequent steps of the catalytic cycle, such as migratory insertion. nih.gov For instance, in palladium-catalyzed additions, the regioselectivity is not dictated by electronic effects of substituents but rather by steric constraints and the stability of the intermediate metallacycle. nih.gov
Stereoselectivity is also a critical aspect of these reactions. In many cases, the ring-opening proceeds with a high degree of stereocontrol. For example, the formation of products can occur stereospecifically, where the configuration of the starting material dictates the configuration of the product. nih.gov This is often observed in concerted or quasi-concerted processes where bond formation and bond cleavage are synchronized, preventing the loss of stereochemical information through freely rotating intermediates.
Lewis Acid-Catalyzed Ring Opening and Cationic Intermediates
Lewis acids play a crucial role in activating the cyclopropane ring of this compound towards cleavage. lnu.edu.cn The catalytic cycle typically begins with the coordination of the Lewis acid to the carbonyl oxygen atom. This coordination enhances the electron-withdrawing capacity of the ynone group, further polarizing the C-C bonds of the cyclopropane ring and facilitating its cleavage.
This heterolytic cleavage results in the formation of a highly reactive zwitterionic 1,3-dipole intermediate. lnu.edu.cnresearchgate.net This intermediate is stabilized through resonance, with the positive charge located on the distal carbon of the original cyclopropane and the negative charge delocalized over the ynone moiety. This cationic character at one end and anionic character at the other makes these intermediates exceptionally useful in synthesis, as they can react with various nucleophiles and electrophiles in subsequent steps.
Ytterbium(III) Triflate-Catalyzed Amination Mechanisms
Ytterbium(III) triflate (Yb(OTf)₃) is a powerful Lewis acid catalyst known for promoting the ring opening of donor-acceptor cyclopropanes. researchgate.net In the context of the amination of this compound, the mechanism follows the general principles of Lewis acid catalysis.
The proposed mechanism commences with the coordination of the Yb(OTf)₃ to the carbonyl oxygen of the ynone. This activation facilitates the cleavage of the proximal cyclopropane bond, generating a stabilized zwitterionic intermediate. researchgate.net An amine nucleophile present in the reaction mixture then attacks the electrophilic carbon terminus of this 1,3-dipole. The regioselectivity of this attack is generally high, leading to the formation of a specific constitutional isomer. Subsequent protonation or cyclization can then yield complex nitrogen-containing heterocyclic products. The efficiency and diastereoselectivity of such annulations can be dependent on reaction parameters like temperature. researchgate.net
Gold-Catalyzed Transformations Involving Cyclopropyl Moiety
Homogeneous gold catalysis has emerged as a powerful tool for activating alkynes, and this compound is a prime substrate for such transformations. researchgate.net Gold(I) complexes are particularly effective at activating the alkyne of the ynone system towards nucleophilic attack. researchgate.net
The reaction mechanism typically involves the initial π-coordination of a cationic gold(I) species to the alkyne. This coordination renders the alkyne highly electrophilic. In the absence of external nucleophiles, intramolecular cyclization can occur. However, in the presence of nucleophiles, a cascade reaction is often initiated. For substrates like 1-(1-alkynyl)-cyclopropyl ketones, this leads to a ring-opening or ring-expansion sequence. organic-chemistry.org A key intermediate in many gold-catalyzed reactions of enynes is a cyclopropyl gold(I) carbene-like species. nih.govnih.gov These versatile intermediates can undergo a variety of subsequent transformations, including reaction with nucleophiles at either the carbene carbon or the cyclopropane ring, leading to a diverse array of complex molecular architectures. nih.gov A notable application is the gold-catalyzed cascade reaction of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles to afford highly substituted furans in a mild and efficient manner. organic-chemistry.org
| Catalyst | Nucleophile/Reactant | Product Type | Reference |
| (Ph₃P)AuOTf | Alcohols, Water | Substituted Furans | organic-chemistry.org |
| IPrAuCl/Ag⁺ | Carboxamide (intramolecular) | 2(3H)-Azepinones | researchgate.net |
| Au(I) complexes | 1,6-Enynes | Cycloisomerized products | nih.govnih.gov |
Transition Metal-Mediated Ring Expansions and Rearrangements
Beyond gold, other transition metals such as palladium and nickel are effective mediators for the ring expansion and rearrangement of cyclopropyl ketones. scispace.com These reactions often proceed through mechanisms involving the cleavage of a C-C bond within the strained cyclopropane ring.
One common mechanism involves the oxidative addition of the metal into one of the cyclopropane's C-C bonds, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations. For instance, migratory insertion of the alkyne into a metal-carbon bond followed by reductive elimination can lead to the formation of five- or six-membered rings. Nickel-catalyzed [3+2] cycloadditions of simple cyclopropyl ketones with enones, for example, provide an efficient route to functionalized cyclopentanes. lookchem.com Similarly, palladium-catalyzed tandem Heck-ring-opening reactions of alkenyl cyclopropyl diols have been studied, where mechanistic investigations shed light on the factors controlling the regio- and stereoselectivity of the cyclopropane ring opening. nih.gov
Mechanism of Cyclopropane Ring Cleavage in Strained Ynone Systems
The cleavage of the cyclopropane ring in this compound is facilitated by the combination of high ring strain (approximately 27 kcal/mol) and the powerful electron-withdrawing effect of the ynone group. nih.gov This "push-pull" or donor-acceptor nature makes the ring susceptible to cleavage under various conditions.
The predominant mechanism for cleavage under polar, non-radical conditions is heterolytic. As detailed in the context of Lewis acid catalysis (Section 3.2.2), this involves the formation of a zwitterionic 1,3-dipole. The driving force for this cleavage is the relief of ring strain and the formation of a resonance-stabilized intermediate. The polarization of the activated carbon-carbon bond of the donor-acceptor cyclopropane makes it an ideal precursor for this 1,3-zwitterionic intermediate upon activation. researchgate.net
Alternatively, under thermal, photochemical, or radical-initiating conditions, a homolytic cleavage mechanism can operate. nih.gov This involves the formation of a diradical intermediate. For instance, the addition of a radical species to the alkyne could generate a vinyl radical, which then triggers the homolytic opening of the adjacent cyclopropane ring to yield a more stable radical intermediate that can be trapped or undergo further rearrangement. nih.gov
Cycloaddition Reactions of this compound
This compound is a versatile substrate for various cycloaddition reactions, capable of participating either through its activated alkyne or through intermediates derived from the opening of its cyclopropane ring.
The most significant cycloaddition pathway involves the cyclopropane ring acting as a synthon for a 1,3-dipole. Upon thermal or Lewis acid activation, the ring can open to form the zwitterionic 1,3-dipole as previously described. This intermediate can then undergo a formal [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene or alkyne, to construct a five-membered carbocyclic ring. lookchem.com Such reactions are powerful tools for the synthesis of complex cyclopentane (B165970) derivatives. lookchem.com
The alkyne moiety of this compound is also reactive in cycloadditions. As an electron-deficient alkyne, it can readily function as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes. It can also serve as the dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides, nitrones, and nitrile N-oxides, to generate five-membered heterocyclic rings. mdpi.com The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the ynone and the reacting dipole. mdpi.com
[3+2] Dipolar Cycloadditions Involving Alkynones
The carbon-carbon triple bond in this compound serves as a competent dipolarophile in [3+2] dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the synthesis of five-membered heterocyclic rings. The electron-withdrawing nature of the adjacent carbonyl group activates the alkyne moiety, making it susceptible to attack by various 1,3-dipoles.
One of the most well-established [3+2] cycloadditions involves the reaction of alkynes with nitrile oxides to form isoxazoles. youtube.com Nitrile oxides, often generated in situ from the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides, react readily with terminal and internal alkynes. In the case of this compound, this reaction is expected to yield a 3-cyclopropyl-5-substituted isoxazole, a stable aromatic heterocycle. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Similarly, the reaction with azides provides a direct route to 1,2,3-triazoles. This transformation, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry" due to its high efficiency and functional group tolerance. youtube.com The reaction of this compound with an organic azide (B81097) would produce a 1,4-disubstituted-1,2,3-triazole, where one substituent is the cyclopropyl ketone moiety. The resulting triazole ring is highly stable due to its aromatic character. youtube.com
The general mechanism for these cycloadditions is believed to be a concerted, pericyclic process, although stepwise mechanisms can operate under certain conditions. The reaction involves the simultaneous formation of two new sigma bonds between the termini of the 1,3-dipole and the alkyne.
| 1,3-Dipole | Resulting Heterocycle |
| Nitrile Oxide | Isoxazole |
| Azide | 1,2,3-Triazole |
| Azomethine Ylide | Dihydropyrrole |
| Nitrone | Dihydroisoxazole |
Photocycloaddition Reactions of Cyclopropyl Alkynones
The presence of both a carbonyl group and a carbon-carbon triple bond in this compound opens up possibilities for various photochemical transformations. Photocycloaddition reactions, in particular, offer a means to construct strained ring systems that are often difficult to access through thermal methods.
One such reaction is the [2+2] photocycloaddition between the ynone and an alkene. wikipedia.org Upon photoexcitation, the ynone can react with an alkene to form a cyclobutene (B1205218) derivative. The mechanism of enone-alkene photocycloadditions is generally understood to proceed through a triplet excited state of the enone, which forms an exciplex with the ground-state alkene, leading to a diradical intermediate that then closes to the cyclobutane (B1203170) ring. wikipedia.org While less common for ynones compared to enones, similar reactivity can be anticipated. The regiochemistry of the addition, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by steric and electronic factors.
Another important photocycloaddition is the Paternò-Büchi reaction , which involves the [2+2] cycloaddition of an excited carbonyl group with a ground-state alkene to form an oxetane. chempedia.info In the context of this compound, this reaction could potentially occur between the carbonyl group and an external alkene. The mechanism typically involves the formation of a 1,4-diradical intermediate following the addition of the excited carbonyl to the alkene. The regioselectivity is dependent on the stability of the initially formed radical.
Furthermore, the cyclopropyl ketone moiety itself is known to participate in photocycloaddition reactions. For instance, aryl cyclopropyl ketones have been shown to undergo enantioselective [3+2] photocycloadditions with alkenes, initiated by photoreduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent radical addition to the alkene. nih.gov
Formal Cycloaddition Patterns with Cyclopropane Derivatives
The strained cyclopropane ring in this compound can act as a three-carbon building block in various formal cycloaddition reactions, particularly when activated by the adjacent electron-withdrawing ketone. These reactions often proceed through a ring-opening mechanism, generating a 1,3-zwitterionic intermediate that can be trapped by a suitable dipolarophile or electrophile.
A prominent example is the formal [3+2] cycloaddition of cyclopropyl ketones with alkynes or alkenes. nih.govnih.gov This transformation can be catalyzed by transition metals, such as nickel, or by Lewis acids. The reaction is believed to proceed via the formation of a metallacyclopentane or through a zwitterionic intermediate, which then adds to the unsaturated partner to form a five-membered ring. For this compound, a formal [3+2] cycloaddition with an alkyne could lead to the formation of a cyclopentadiene (B3395910) derivative.
The reactivity of donor-acceptor cyclopropanes in such cycloadditions is well-documented. The cyclopropyl ketone moiety in this compound can be considered a donor-acceptor system, where the cyclopropane acts as the donor and the ketone as the acceptor. This polarization facilitates the ring-opening process under the influence of a catalyst.
Organocatalytic Transformations and C-H Functionalization of Ynones
Organocatalysis has emerged as a powerful tool for the activation and functionalization of organic molecules, often providing high levels of stereocontrol. The unique structure of this compound offers multiple sites for organocatalytic intervention.
Phosphine-Mediated Reactions at γ′-C(sp3)–H Positions
While direct phosphine-mediated functionalization of the γ′-C(sp3)–H positions of the cyclopropyl ring in this compound has not been explicitly reported, the reactivity of related α,β-unsaturated carbonyl compounds provides a basis for predicting such transformations. Phosphine catalysis is known to facilitate a variety of reactions on unsaturated systems. nycu.edu.tw For instance, phosphines can add to the β-position of an ynone, generating a zwitterionic intermediate. This intermediate can then participate in various annulation reactions.
Although direct C-H functionalization at the γ'-position is challenging, related phosphine-catalyzed reactions involving allenoates have demonstrated the ability to generate nucleophilic character at the γ-position. A similar activation of the cyclopropyl ring through a homo-conjugate addition mechanism could potentially lead to subsequent functionalization, although this remains a speculative pathway.
Stereochemical Control in Organocatalytic Processes
Achieving stereochemical control in reactions involving this compound is a key objective for its synthetic application. Organocatalysis offers a powerful platform for inducing asymmetry in such transformations.
For instance, the organocatalytic activation of cyclopropyl ketones can lead to enantioselective ring-opening reactions. Chiral Lewis acids or Brønsted acids can coordinate to the carbonyl group, facilitating nucleophilic attack on the cyclopropane ring in a stereocontrolled manner. researchgate.net Similarly, chiral aminocatalysis could be employed to activate the ynone moiety towards nucleophilic addition, potentially influencing the stereochemistry of subsequent transformations.
In the context of cycloaddition reactions, chiral organocatalysts can be used to control the facial selectivity of the approach of the reacting partners, leading to the formation of enantioenriched products. For example, asymmetric [3+2] cycloadditions of cyclopropyl ketones have been achieved using chiral catalysts. nih.gov
| Organocatalytic Approach | Potential Transformation | Stereochemical Outcome |
| Chiral Lewis Acid Catalysis | Ring-opening of cyclopropyl ketone | Enantioselective |
| Chiral Aminocatalysis | Conjugate addition to ynone | Enantioselective |
| Chiral Phosphine Catalysis | Annulation reactions | Enantioselective |
Radical Chemistry of this compound
The presence of both a cyclopropane ring and an alkyne moiety makes this compound an interesting substrate for radical reactions. Both functionalities can either initiate or participate in radical-mediated transformations.
The addition of a radical to the carbon-carbon triple bond of the ynone is a likely pathway. rsc.orgingentaconnect.comresearchgate.net This would generate a vinyl radical intermediate. The regioselectivity of the initial radical addition would be influenced by the stability of the resulting vinyl radical. Subsequent intramolecular reactions of this vinyl radical could lead to the formation of cyclic products.
Alternatively, a radical initiator could interact with the cyclopropane ring. Cyclopropylcarbinyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. nih.gov In the case of this compound, abstraction of a hydrogen atom from the cyclopropyl ring or addition of a radical to the carbonyl group could initiate such a ring-opening process. The resulting radical could then undergo further transformations, such as intramolecular cyclization onto the alkyne.
Studies on cyclopropyl alkynes have shown that the fate of the intermediate vinyl radical or cation is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. nih.govacs.org Under radical conditions, ring-opening of the cyclopropyl-substituted vinyl radical is a common pathway.
Computational and Theoretical Mechanistic Studies
Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of strained organic molecules such as this compound. These methods provide detailed insights into reaction pathways, transition states, and the electronic factors governing reactivity that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It is frequently employed to map out the potential energy surfaces of chemical reactions, identifying the structures of intermediates and transition states, and calculating their relative energies to determine the most likely reaction pathway.
Detailed DFT studies have been conducted on the reactions of cyclopropyl ketones, which serve as excellent models for the reactivity of this compound. One prominent example is the Samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of cyclopropyl ketones with alkynes. nih.govacs.org This reaction provides a pathway to functionalized cyclopentenes. thieme-connect.com The generally accepted mechanism, supported by DFT calculations, involves several key steps:
Single-Electron Transfer (SET): The SmI₂ catalyst donates an electron to the cyclopropyl ketone, forming a samarium ketyl radical intermediate.
Cyclopropane Ring Opening: The three-membered ring undergoes rapid fragmentation via cleavage of a C-C bond, relieving ring strain and forming a more stable γ-keto radical.
Radical Addition: The newly formed radical adds to the alkyne coupling partner.
5-endo-trig Cyclization: The resulting vinyl radical undergoes a cyclization to form a five-membered ring.
Reduction and Protonation: A second SET from samarium followed by protonation yields the final cyclopentene (B43876) product and regenerates the catalyst.
DFT calculations have been crucial in understanding the structure-reactivity relationships in these transformations. For instance, the reactivity of aryl cyclopropyl ketones is enhanced due to the stabilization of the ketyl radical through conjugation. nih.govmanchester.ac.uk However, this can also lead to a higher energy barrier for the subsequent radical trapping step. acs.org In contrast, alkyl cyclopropyl ketones, like this compound, lack this conjugation, leading to higher barriers for the initial reduction and fragmentation steps, but they benefit from lower steric hindrance during the radical trapping phase. nih.govmanchester.ac.uk
| Cyclopropyl Ketone Substrate | Overall Activation Barrier (kcal/mol) | Rate-Determining Step |
|---|---|---|
| Cyclohexyl cyclopropyl ketone | 25.4 | Cyclopropyl-fragmentation |
| Phenyl cyclopropyl ketone | 24.6 | Radical-trapping |
| 2,6-Dimethylphenyl cyclopropyl ketone | 21.8 | Radical-trapping |
| i-Propyl bicyclo[1.1.0]butyl ketone | 17.3 | Radical-trapping |
Other DFT studies have explored different reaction manifolds for cyclopropyl ketones, such as phosphine-catalyzed rsc.org and DABCO-catalyzed ring-opening reactions, the latter known as the Cloke–Wilson rearrangement. nih.gov These studies consistently show that the initial step is a nucleophilic attack that opens the strained three-membered ring, forming a zwitterionic intermediate that then undergoes further transformations. rsc.orgnih.gov
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, molecular vibrations, and interactions with surrounding molecules like solvents. mdpi.com For a molecule like this compound, MD simulations can offer critical insights into its conformational landscape and dynamic behavior, which are intimately linked to its reactivity.
The key conformational flexibility in this compound lies in the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. The orientation of the cyclopropyl ring relative to the carbonyl group's π-system can influence the molecule's electronic properties and steric accessibility, thereby affecting reaction rates and selectivity. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers between them.
A typical MD simulation involves several stages:
System Setup: The molecule of interest is placed in a simulation box, often filled with solvent molecules (e.g., water, THF) to mimic experimental conditions.
Minimization: The system's energy is minimized to remove any unfavorable contacts or geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, typically using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. mdpi.com
Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are collected for analysis.
| Parameter | Typical Value / Method | Description |
|---|---|---|
| Force Field | GAFF, OPLS-AA, CHARMM | A set of equations and parameters used to describe the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | A model representing the solvent molecules in the simulation box. |
| Ensemble | NPT (Isothermal-isobaric) | The statistical ensemble that defines the thermodynamic state of the system. |
| Temperature | 298 K (25 °C) | The target temperature for the simulation, maintained by a thermostat. |
| Pressure | 1 atm | The target pressure for the simulation, maintained by a barostat. |
| Time Step | 1-2 fs | The time interval between successive steps in the integration of the equations of motion. |
| Simulation Length | 10 ns - 1 µs | The total duration of the production run, determining the timescale of phenomena that can be observed. |
Analysis of the resulting trajectory can reveal the preferred dihedral angles, the frequency of conformational transitions, and the formation of intramolecular or intermolecular hydrogen bonds, providing a dynamic picture of the molecule's structure and its interactions.
Energy Decomposition Analysis of Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. researchgate.net This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, EDA can be used to analyze its interactions with catalysts, substrates, or solvent molecules.
A typical EDA scheme partitions the total interaction energy (ΔE_int) into several key terms:
Electrostatic Energy (ΔE_elec): This term represents the classical Coulombic interaction between the unperturbed charge distributions of the interacting fragments. It can be attractive or repulsive.
Pauli Repulsion (ΔE_Pauli): Also known as exchange-repulsion, this is a purely quantum mechanical effect arising from the Pauli exclusion principle. It is a strong, short-range repulsive term that prevents molecules from collapsing into each other.
Orbital Interaction (ΔE_orb): This term accounts for the stabilization that occurs from the mixing of occupied and unoccupied orbitals of the interacting fragments, leading to charge transfer and polarization. This is a key component of covalent and dative bonding.
Dispersion Energy (ΔE_disp): This component arises from the correlated motion of electrons between fragments and is the primary source of attraction in nonpolar systems (van der Waals forces).
The sum of these components gives the total interaction energy: ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb + ΔE_disp
Analyzing these components reveals the dominant forces at play. For example, in a reaction catalyzed by a Lewis acid, EDA could quantify the strength of the orbital interaction between the ketone's oxygen lone pair and the acid's empty orbital.
| Energy Component | Value | Nature of Interaction |
|---|---|---|
| Electrostatic (ΔE_elec) | -7.9 | Strongly Attractive |
| Pauli Repulsion (ΔE_Pauli) | +9.9 | Strongly Repulsive |
| Orbital Interaction (ΔE_orb) | -5.6 | Strongly Attractive |
| Dispersion (ΔE_disp) | -1.4 | Weakly Attractive |
| Total Interaction (ΔE_int) | -5.0 | Overall Attractive |
Note: This data is for the water dimer and serves as a representative example of how EDA quantifies the components of a hydrogen bond. The relative magnitudes would differ for interactions involving this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its chemical reactivity. rsc.orgnih.gov For this compound, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and various reactivity indices.
A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated within the framework of conceptual DFT. These descriptors help to quantify and compare the chemical behavior of different molecules.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. It is calculated as ω = χ² / (2η).
These calculations can pinpoint the most reactive sites in this compound. The carbonyl carbon is expected to be an electrophilic site (susceptible to nucleophilic attack), while the oxygen atom and the alkyne's π-system are nucleophilic sites.
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature |
Note: The values for these descriptors would be obtained from a specific DFT calculation on this compound.
Future Perspectives and Emerging Research Directions for 1 Cyclopropylprop 2 Yn 1 One Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for more efficient and selective transformations of 1-cyclopropylprop-2-yn-1-one is driving the development of sophisticated catalytic systems. By moving beyond traditional catalysts, researchers aim to achieve unprecedented control over the molecule's reactivity, mimicking the precision of nature's own chemical machinery and harnessing the power of light and electricity.
Bio-inspired and Enzyme-mimetic Catalysis
Drawing inspiration from the high efficiency and selectivity of natural enzymes, the field of bio-inspired catalysis offers a promising frontier for manipulating the reactivity of this compound. nih.gov Enzymes operate within precisely structured active sites or pockets, utilizing non-covalent interactions to bind substrates in specific orientations, thereby lowering activation energies and dictating reaction outcomes. nih.govnih.gov The development of artificial enzyme mimics, or "chemzymes," that can accommodate this compound is a key research direction.
These systems, ranging from synthetic macrocycles and functionalized polymers to metal-organic frameworks (MOFs), can be designed to create tailored nanopockets that selectively bind the cyclopropyl (B3062369) ynone. nih.govacs.org Within these confined spaces, the substrate's conformation can be restricted, exposing specific reactive sites to catalytic centers and shielding others. This approach could enable regioselective and stereoselective transformations that are difficult to achieve with conventional homogeneous or heterogeneous catalysts. For instance, a biomimetic catalyst could be engineered to facilitate a highly selective Michael addition to the ynone or a specific cycloaddition pathway by pre-organizing the substrate and reagent. acs.orgalliedacademies.org
| Catalyst Type | Design Principle | Potential Application for this compound |
| Supramolecular Cages | Host-guest chemistry, creating a confined reaction environment. | Stereoselective cycloadditions, regioselective nucleophilic additions. |
| Metal-Organic Frameworks (MOFs) | Tunable porous structures with well-defined catalytic sites. nih.gov | Shape-selective transformations, cascade reactions within pores. |
| Catalytic Antibodies | Proteins engineered to bind a specific transition state. acs.org | Highly specific and enantioselective pericyclic reactions. |
| Functionalized Dendrimers | Branched polymers with catalytic groups at the periphery or core. acs.org | Multivalent catalysis, controlled reaction environment. |
This table illustrates potential applications of bio-inspired catalytic systems in transformations involving this compound.
Photocatalysis and Electrocatalysis in Ynone Chemistry
Photocatalysis and electrocatalysis represent powerful, green-by-design strategies for activating small molecules under mild conditions. These methods offer alternative reaction pathways by generating highly reactive intermediates like radical ions or excited states, which are often inaccessible through thermal methods.
Photocatalysis: The use of visible light to drive chemical reactions has gained significant traction. acs.org For ynones, photocatalysis can facilitate novel transformations. For example, photochemical methods have been developed for the direct synthesis of ynones from aldehydes and sulfone-based alkynes using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT). figshare.comacs.org Applying this to this compound could involve its participation in photoinduced cycloadditions, radical-mediated additions to the alkyne, or C-H functionalization reactions on the cyclopropyl ring. The combination of visible-light photoredox catalysis with transition metal catalysis (dual catalysis) is a particularly promising avenue for enabling new bond formations. acs.org
Electrocatalysis: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, with reaction rates and selectivity tunable by adjusting the applied potential. The ynone functionality is redox-active and thus amenable to electrochemical manipulation. Electrocatalysis could be employed for the selective reduction of the alkyne or ketone moiety of this compound. Furthermore, electrochemically generated radical intermediates could participate in cyclization or cross-coupling reactions, offering a sustainable alternative to chemical oxidants or reductants. The synergy of electrochemistry and photocatalysis ("electro-photochemical functionalization") is an emerging area that could unlock unique reactivity patterns. acs.org
Exploration of New Reaction Manifolds and Domino Processes
The dense arrangement of functional groups in this compound—a strained ring, a ketone, and a conjugated alkyne—makes it an ideal substrate for domino (or cascade) reactions. nih.gov These processes, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, offer a highly efficient route to molecular complexity from simple starting materials. nih.govbeilstein-journals.org
| Initiating Step | Potential Domino Sequence | Resulting Structure |
| Michael Addition | 1,4-addition -> Cyclopropyl ring opening -> Intramolecular cyclization | Functionalized carbocycles or heterocycles |
| Palladium Catalysis | Carbopalladation of alkyne -> Intramolecular Heck reaction | Fused bicyclic systems |
| Lewis Acid Activation | Activation of carbonyl -> Nazarov cyclization variant -> Rearrangement | Substituted cyclopentenones |
| Radical Addition | Addition to alkyne -> 5-exo-trig cyclization -> H-atom abstraction | Densely functionalized cyclic ketones |
This table provides hypothetical examples of domino reactions starting from this compound, illustrating the potential for rapid complexity generation.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
Translating the unique reactivity of this compound from laboratory-scale experiments to industrial production requires overcoming challenges related to safety, reproducibility, and scalability. Flow chemistry and automated synthesis are key enabling technologies that address these issues.
Flow Chemistry: Performing reactions in continuous-flow reactors, rather than traditional batch flasks, offers superior control over reaction parameters such as temperature, pressure, and mixing. illinois.edu This enhanced control is particularly beneficial for highly exothermic reactions or those involving unstable intermediates. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, improving safety and preventing byproduct formation. illinois.edu For transformations of this compound, such as photochemical reactions, flow chemistry allows for uniform irradiation and can significantly boost efficiency and yield. figshare.comacs.org Furthermore, scaling up production in a flow system is achieved by simply running the reactor for a longer duration ("scaling out"), which is often more straightforward than engineering larger batch reactors. flinders.edu.au
Automated Synthesis: Robotic platforms can automate the entire workflow of a chemical synthesis, from planning and execution to purification and analysis. wikipedia.org Integrating automated systems with flow reactors allows for high-throughput screening and optimization of reaction conditions for this compound transformations. An automated platform could rapidly explore a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for a desired reaction, dramatically accelerating the research and development process. This technology is crucial for building libraries of complex molecules derived from this compound for applications like drug discovery.
Theoretical Prediction and Rational Design of Novel this compound Transformations
Computational chemistry has become an indispensable tool in modern synthetic planning. Theoretical calculations, particularly using Density Functional Theory (DFT), allow chemists to model reaction pathways, predict transition state energies, and understand the electronic factors governing reactivity.
For this compound, computational studies can provide deep insights into how the electronic conjugation between the cyclopropyl ring and the ynone system influences its reactivity. researchgate.net By modeling potential reaction mechanisms, researchers can predict which transformations are energetically favorable and identify promising avenues for experimental investigation. researchgate.net This predictive power is invaluable for the rational design of new reactions and catalysts. For example, theoretical calculations can be used to:
Evaluate the feasibility of novel pericyclic or cycloaddition reactions.
Predict the regioselectivity and stereoselectivity of catalytic transformations.
Design chiral ligands that are likely to induce high enantioselectivity in asymmetric reactions. nih.gov
Understand unexpected reaction outcomes and guide the optimization of reaction conditions.
By combining theoretical predictions with empirical experimentation, the discovery cycle for new transformations of this compound can be significantly shortened, leading to a more efficient and targeted approach to synthetic innovation.
Q & A
Q. What are the optimal synthetic routes for preparing 1-cyclopropylprop-2-yn-1-one, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of propargyl ketone precursors or coupling reactions between cyclopropane derivatives and alkynyl ketones. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) with diazo compounds to introduce the cyclopropyl group .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., THF) at −78°C to 25°C minimize side reactions like polymerization of the alkyne moiety .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization ensures high purity. Monitor reaction progress via TLC and adjust stoichiometry if intermediates are detected .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and acetylenic protons (δ 2.0–3.0 ppm). Use DEPT-135 to confirm CH₂ and CH₃ groups .
- ¹³C NMR : Carbonyl carbon (δ 190–210 ppm), sp-hybridized carbons (δ 70–100 ppm), and cyclopropyl carbons (δ 10–25 ppm) .
- IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) .
- X-ray Crystallography : Resolve steric effects of the cyclopropyl group using SHELXL for refinement. Collect high-resolution data (≤ 0.8 Å) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or electronic properties of this compound, and what software tools are recommended?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set. Compare computed IR/NMR spectra with experimental data to validate models .
- Reactivity Studies : Simulate transition states for cycloadditions (e.g., with azides) using QM/MM methods in GAMESS. Analyze bond dissociation energies to assess stability under thermal stress .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent spectroscopic results) during synthesis or analysis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities. Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook .
- Data Triangulation : Combine NMR, X-ray, and computational data to confirm structural assignments. For inconsistent NMR shifts, verify solvent effects or hydrogen bonding using variable-temperature NMR .
- Reproducibility Checks : Repeat syntheses with controlled humidity/O₂ levels to rule out environmental interference. Document all parameters (e.g., stirring rate, cooling time) to isolate variables .
Q. How does the steric and electronic influence of the cyclopropyl group affect the ketone’s reactivity in cycloaddition reactions, and how can this be systematically investigated?
- Methodological Answer :
- Steric Effects : Compare reaction rates of this compound with linear analogs (e.g., propargylacetone) in Diels-Alder reactions. Use kinetic assays (UV-Vis monitoring) and Eyring analysis to quantify steric hindrance .
- Electronic Effects : Measure Hammett substituent constants (σ) via competitive reactions with substituted dienophiles. Correlate with DFT-calculated partial charges on the carbonyl carbon .
- Cross-Validation : Combine X-ray (bond angles/distances) and Natural Bond Orbital (NBO) analysis to link structural distortions to reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
